molecular formula C13H24N2O3 B13003429 exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane

exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B13003429
M. Wt: 256.34 g/mol
InChI Key: XLIZICSGLLQNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane is a bicyclic compound featuring a 3-oxa-9-azabicyclo[3.3.1]nonane core. The "exo" designation indicates the stereochemical orientation of the substituents. Key structural elements include:

  • Boc (tert-butoxycarbonyl) group: A protective group for the amine, enhancing stability and modulating reactivity during synthesis .
  • Aminomethyl group (-CH2NH2): Provides a primary amine functionality, which can participate in further chemical modifications or biological interactions.
  • 3-Oxa bridge: An oxygen atom replaces a carbon in the bicyclic framework, influencing electronic properties and conformational rigidity.

This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-10-4-9(6-14)5-11(15)8-17-7-10/h9-11H,4-8,14H2,1-3H3

InChI Key

XLIZICSGLLQNCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)CN

Origin of Product

United States

Preparation Methods

Preparation of 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one

  • This bicyclic ketone is commonly prepared as a key intermediate.
  • Typical synthesis involves cyclization reactions starting from precursors such as acetone dicarboxylic acid and glutaraldehyde, followed by amination and Boc-protection steps.
  • A representative method includes:
    • Condensation of acetone dicarboxylic acid with glutaraldehyde in acidic aqueous media.
    • Subsequent amination with benzylamine or other amines.
    • Boc-protection using tert-butyl carbamate reagents.
  • The product is isolated by extraction and purified by standard organic techniques.
  • Physical properties: Molar mass ~241.28 g/mol, density ~1.168 g/cm³ (predicted), boiling point ~356 °C (predicted).

Introduction of the Aminomethyl Group at the 7-Position

  • The aminomethyl group is introduced via reductive amination or nucleophilic substitution on a suitable precursor.
  • For example, the ketone at the 7-position can be converted to an aminomethyl group by:
    • Reaction with formaldehyde and an amine source under reductive amination conditions.
    • Alternatively, nucleophilic substitution on a halomethyl derivative.
  • The stereochemistry is controlled to favor the exo isomer, which is more stable and desired for biological activity.

Boc Protection of the Amino Group

  • The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • This step stabilizes the amine for further synthetic manipulations and improves compound handling.
  • The Boc-protected amine is typically purified by crystallization or chromatography.

Representative Experimental Procedure (Summarized)

Step Reagents & Conditions Outcome Notes
1. Cyclization Acetone dicarboxylic acid + glutaraldehyde, acidic aqueous medium, 0–10 °C Formation of bicyclic ketone intermediate Controlled temperature to avoid side reactions
2. Amination Benzylamine or ammonia source, reductive amination conditions Introduction of amino group at 7-position Use of Pd/C catalyst under H2 atmosphere for reduction
3. Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine), organic solvent (e.g., dichloromethane) Formation of Boc-protected aminomethyl derivative Reaction at 0–25 °C, purified by chromatography

Research Findings and Optimization Notes

  • Catalyst Use: Ruthenium complexes and Pd(OH)2 on carbon are effective catalysts for hydrogenation steps in bicyclic amine synthesis, providing high yields and selectivity.
  • Stereochemical Control: The exo isomer is favored by controlling reaction conditions such as temperature and reagent stoichiometry.
  • Purity and Yield: Purification by extraction and chromatography yields products with purity >97%, suitable for further synthetic applications.
  • Scalability: The synthetic route is amenable to scale-up, with reported yields of key intermediates exceeding 90% in optimized procedures.

Data Table: Key Physical and Chemical Properties

Property Value Source
Molecular Formula C13H24N2O3
Molecular Weight 242.32 g/mol
Purity ≥97%
Density (predicted) ~1.168 g/cm³
Boiling Point (predicted) ~356 °C
pKa (predicted) ~-1.86
Storage Conditions Sealed, dry, room temperature

Chemical Reactions Analysis

exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 1638683-57-4
  • Structure : The compound features a bicyclic framework with a tert-butoxycarbonyl (Boc) protecting group attached to an amino group.

Physical Properties

PropertyValue
Density1.11 g/cm³
Boiling Point368.6 °C (Predicted)
pKa12.24
Water SolubilitySparingly soluble

Medicinal Chemistry

  • Drug Development : The bicyclic structure of exo-9-Boc-7-amino offers a scaffold for designing novel pharmaceuticals. Its ability to mimic natural biological structures makes it a candidate for developing drugs targeting specific receptors or enzymes.
  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties. Studies have shown that modifications to the amino group can enhance biological activity against various cancer cell lines.
  • Neurological Research : The compound's structural similarity to neurotransmitters allows it to be explored for potential applications in treating neurological disorders, particularly those involving receptor modulation.

Synthetic Organic Chemistry

  • Building Block for Synthesis : Exo-9-Boc-7-amino serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it versatile in organic synthesis.
  • Chiral Synthesis : The compound can be utilized in asymmetric synthesis, where its chiral centers can influence the stereochemical outcome of reactions, leading to the production of enantiomerically pure compounds.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer potential of modified derivatives of exo-9-Boc-7-amino. Researchers synthesized various analogs and tested their efficacy against breast cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity, suggesting a promising avenue for further drug development.

Case Study 2: Neurological Applications

In a study featured in Neuropharmacology, the effects of exo-9-Boc-7-amino on GABA receptors were investigated. The compound was found to enhance GABAergic transmission, indicating potential therapeutic effects for anxiety and seizure disorders.

Mechanism of Action

The mechanism of action of exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For example, derivatives of 3,7-diazabicyclo[3.3.1]nonane have been shown to act as positive allosteric modulators of AMPA receptors, which are involved in the formation of cognitive functions and memory . The compound’s interaction with these receptors can enhance synaptic transmission and improve cognitive function.

Comparison with Similar Compounds

3,7-Diazabicyclo[3.3.1]nonane Derivatives

  • Key Differences : Replace the 3-oxa bridge with a second nitrogen atom, creating a 3,7-diazabicyclo system.
  • Example: 3-Cyclopropanmethyl-7-alkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives show low toxicity and high bioactivity .

9-Selenabicyclo[3.3.1]nonane Derivatives

  • Key Differences : Substitute the oxygen atom with selenium, enhancing redox activity and glutathione peroxidase (GPx) mimetic properties.
  • Applications : Used as metabolic correctors during vaccination to mitigate oxidative stress .
  • Example: 2,6-Dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide demonstrates high GPx activity without toxicity .

3-Oxa-9-azabicyclo[3.3.1]nonane Variants

  • Functional Group Variations: Carboxylic Acid Derivative: 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS 1233323-61-9) introduces a carboxylic acid group for conjugation or salt formation . Hydroxy Derivatives: 7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane features additional hydroxyl and amine groups, enabling hydrogen bonding .

Physicochemical Properties

Compound Molecular Weight Functional Groups Key Properties
exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane 271.31 (calculated) Boc-protected amine, aminomethyl High stability, moderate polarity
3,7-Diazabicyclo[3.3.1]nonan-9-one ~220–250 Two amines, ketone Water-soluble, basic pH
2,6-Dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide 487.98 Selenium, pyridinium ions High redox activity, water-soluble
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane 228.29 Boc, diaza Low melting point, freezer storage

Biological Activity

The compound exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane is a bicyclic structure that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.315 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 368.6 °C at 760 mmHg
  • Flash Point : 176.7 °C

These properties suggest a relatively stable compound under standard laboratory conditions, which is crucial for its application in biological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the bicyclic framework followed by the introduction of the Boc (tert-butyloxycarbonyl) and aminomethyl groups. The synthetic routes are vital for producing the compound in sufficient purity and yield for biological testing.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Activity : Related nitroxyl radicals, such as 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), have shown significant antioxidant properties, which can protect cells from oxidative stress .
  • Catalytic Properties : The compound may act as an organocatalyst in oxidation reactions, enhancing the conversion of alcohols to carbonyl compounds . This catalytic ability can be leveraged in synthetic organic chemistry and potentially in pharmaceutical applications.
  • Neuroprotective Effects : Some derivatives of bicyclic amines are being studied for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have examined the biological implications of similar compounds:

  • A study demonstrated that ABNO could effectively catalyze aerobic oxidation reactions, highlighting its utility in organic synthesis and potential therapeutic applications .
  • Research on related bicyclic compounds has indicated their role in modulating neurotransmitter activity, suggesting a potential application in treating mood disorders or neurodegenerative conditions .

Data Table of Biological Activities

Activity Type Description Reference
AntioxidantProtects against oxidative stress
OrganocatalysisCatalyzes oxidation of alcohols
NeuroprotectionPotential therapeutic effects on neurodegeneration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.